![molecular formula C25H26FN5O2S B2583615 N-cyclopentyl-1-((4-fluorobenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1114652-42-4](/img/no-structure.png)

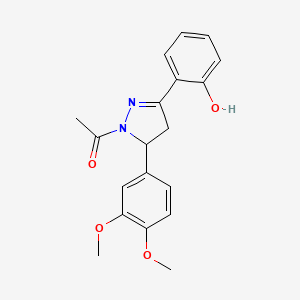

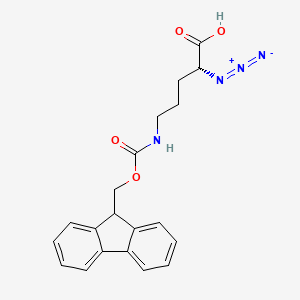

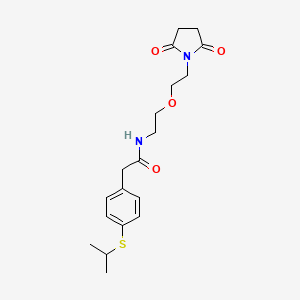

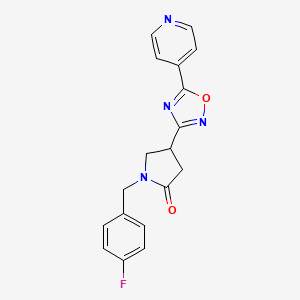

N-cyclopentyl-1-((4-fluorobenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-cyclopentyl-1-((4-fluorobenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide” is a complex organic compound. It contains a triazole nucleus, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known for their versatile biological activities and are present as a central structural component in a number of drug classes .

Synthesis Analysis

The synthesis of such compounds often involves aromatic nucleophilic substitution . For instance, the synthesis of similar [1,2,4]triazolo[4,3-a]quinoxaline derivatives involved aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis

In the molecular structure of this compound, the triazole ring is a nitrogenous heterocyclic moiety with the molecular formula C2H3N3 . The presence of fluorine in the compound can be detected in the 13C NMR spectra, where the carbon of “–CF3” resonance frequency is near δC 155.59 ppm as a quartet .Chemical Reactions Analysis

Triazole compounds are known for their ability to bind in the biological system with a variety of enzymes and receptors . This makes them suitable for a variety of chemical reactions and biological activities.Aplicaciones Científicas De Investigación

Anticancer Properties

The structural analogs of the compound, particularly those belonging to the 1,2,4-triazolo[3,4-b]thiadiazole derivatives, have shown potential as anticancer agents. For instance, certain synthesized compounds in this category have demonstrated in vitro anticancer activity, indicating the potential for therapeutic applications in cancer treatment (Bhat, Prasad, Poojary, & Holla, 2004).

Analgesic Activity

Compounds related to N-cyclopentyl-1-((4-fluorobenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide, specifically those with a quinazoline moiety, have been synthesized and evaluated for their analgesic properties. This suggests potential applications in pain management and therapeutic interventions for pain-related conditions (Saad, Osman, & Moustafa, 2011).

Antimicrobial Activity

Another significant application of this compound and its derivatives lies in their antimicrobial properties. Research on quinoline derivatives containing an azole nucleus, which share structural similarities with this compound, has shown promising results against a variety of microorganisms, indicating potential use in treating bacterial and fungal infections (Özyanik, Demirci, Bektaş, & Demirbas, 2012).

Inotropic Evaluation

The compound's derivatives, particularly those within the 1,2,4-triazolo[4,3-a]quinoline class, have been evaluated for their inotropic effects. This includes an assessment of their ability to influence the force of heart muscle contractions, which could be valuable in developing treatments for various cardiac conditions (Liu, Yu, Quan, Cui, & Piao, 2009).

Direcciones Futuras

The future directions for this compound could involve further exploration of its biological activities. Given the versatile biological activities of triazole compounds , this compound could be studied for potential antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities.

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-cyclopentyl-1-((4-fluorobenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide involves the reaction of a cyclopentyl amine with a 4-fluorobenzyl thiol to form an intermediate, which is then reacted with a propyl ketone and a triazoloquinazoline carboxylic acid to form the final product.", "Starting Materials": [ "Cyclopentyl amine", "4-fluorobenzyl thiol", "Propyl ketone", "Triazoloquinazoline carboxylic acid" ], "Reaction": [ "Step 1: Cyclopentyl amine is reacted with 4-fluorobenzyl thiol in the presence of a suitable solvent and a catalyst to form an intermediate.", "Step 2: The intermediate from step 1 is then reacted with propyl ketone in the presence of a suitable solvent and a catalyst to form a second intermediate.", "Step 3: The second intermediate from step 2 is then reacted with triazoloquinazoline carboxylic acid in the presence of a suitable solvent and a catalyst to form the final product, N-cyclopentyl-1-((4-fluorobenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide." ] } | |

Número CAS |

1114652-42-4 |

Fórmula molecular |

C25H26FN5O2S |

Peso molecular |

479.57 |

Nombre IUPAC |

N-cyclopentyl-1-[(4-fluorophenyl)methylsulfanyl]-5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |

InChI |

InChI=1S/C25H26FN5O2S/c1-2-13-30-23(33)20-12-9-17(22(32)27-19-5-3-4-6-19)14-21(20)31-24(30)28-29-25(31)34-15-16-7-10-18(26)11-8-16/h7-12,14,19H,2-6,13,15H2,1H3,(H,27,32) |

SMILES |

CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCC3)N4C1=NN=C4SCC5=CC=C(C=C5)F |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.